molecular formula C8H6ClNS B6233668 1-chloro-2-isothiocyanato-4-methylbenzene CAS No. 52747-70-3

1-chloro-2-isothiocyanato-4-methylbenzene

Cat. No.: B6233668
CAS No.: 52747-70-3
M. Wt: 183.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-2-isothiocyanato-4-methylbenzene is an organic compound with the molecular formula C₈H₆ClNS. It is a derivative of benzene, featuring a chlorine atom, an isothiocyanate group, and a methyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

1-chloro-2-isothiocyanato-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-4-chlorotoluene with thiophosgene. The reaction typically takes place in an inert solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows:

3-amino-4-chlorotoluene+thiophosgeneThis compound+HCl\text{3-amino-4-chlorotoluene} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3-amino-4-chlorotoluene+thiophosgene→this compound+HCl

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-chloro-2-isothiocyanato-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-chloro-2-isothiocyanato-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of thiourea linkages. This modification can be useful in studying protein function and interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-isothiocyanato-4-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules or other organic compounds. This reactivity can lead to the formation of covalent bonds, modifying the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-chloro-2-isothiocyanato-4-methylbenzene can be compared with other isothiocyanate derivatives, such as phenyl isothiocyanate and benzyl isothiocyanate. These compounds share similar reactivity due to the presence of the isothiocyanate group but differ in their substituents on the benzene ring. The presence of the chlorine and methyl groups in this compound can influence its reactivity and selectivity in chemical reactions.

Similar compounds include:

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • 1-chloro-4-isothiocyanato-2-methylbenzene

These compounds can be used in similar applications but may offer different reactivity profiles and selectivity based on their specific structures.

Properties

CAS No.

52747-70-3

Molecular Formula

C8H6ClNS

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.